molecular formula C8H6N4O2 B1295467 2H-Tetrazole-5-carboxylic acid, 2-phenyl- CAS No. 54798-92-4

2H-Tetrazole-5-carboxylic acid, 2-phenyl-

Cat. No. B1295467
CAS RN: 54798-92-4
M. Wt: 190.16 g/mol
InChI Key: YFIIOEOZTVRRDK-UHFFFAOYSA-N
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Description

Tetrazoles, particularly 5-substituted 1H-tetrazoles, are a class of synthetic organic heterocyclic compounds with a high nitrogen content, making them stable among heterocycles. They are recognized for their role as bioisosteric replacements for carboxylic acids in medicinal chemistry, due to their similar acidity but with increased lipophilicity and metabolic resistance. This characteristic has led to their inclusion in various clinical drugs such as losartan, cefazolin, and alfentanil .

Synthesis Analysis

The synthesis of 5-substituted 1H-tetrazoles has seen significant advancements, with researchers striving to develop more efficient and eco-friendly methods. Techniques such as microwave-assisted synthesis, the use of heterogeneous catalysts, and nanoparticles have been explored. The synthesis of 2-phenyl-tetrazoles via 2-phenyl-tetrazole-5-carboxylic acid has been established, providing a pathway for further exploration in the chemistry of these compounds .

Molecular Structure Analysis

The molecular structure of tetrazoles, including 2-phenyl-tetrazoles, has been investigated through various methods such as dynamic 1H-NMR and DFT calculations. Studies have revealed insights into the rotational energy barriers about the C-N bond in tetrazole derivatives, with the optimized geometry parameters being consistent with X-ray data. The planar trigonal orientation of certain groups and the syn-periplanar position of the tetrazolyl ring with respect to the carbonyl group have been confirmed, providing a deeper understanding of the molecular structure of these compounds .

Chemical Reactions Analysis

Tetrazoles are versatile intermediates in the synthesis of other heterocycles and are used as activators in oligonucleotide synthesis. The functionalization of 5-substituted tetrazoles is challenging due to the potential formation of isomers. However, reactions with high or unusual regioselectivities have been described, which are important for the synthesis and functionalization of these heterocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrazoles are influenced by their high nitrogen content and their ability to act as carboxylic acid isosteres. Their acidity, lipophilicity, and resistance to metabolism are key factors that contribute to their pharmacokinetic and pharmacodynamic profiles. These properties are crucial for their applications in medicinal chemistry, where they can affect the absorption, distribution, metabolism, and excretion of drug substances .

Scientific Research Applications

Tetrazole Derivatives in Medicinal Chemistry

2H-Tetrazole-5-carboxylic acid, 2-phenyl- and its derivatives play a significant role in medicinal chemistry and drug design. These compounds are valued for their bioisosterism to carboxylic acid and amide moieties. Their metabolic stability and other beneficial physicochemical properties make them important in the development of various pharmaceuticals. Although over 20 FDA-approved drugs contain 1H- or 2H-tetrazole substituents, there is still much to learn about their exact binding modes, structural biology, 3D conformations, and chemical behavior (Neochoritis, Zhao, & Dömling, 2019).

Tetrazoles as Carboxylic Acid Isosteres

5-Substituted-1H-tetrazoles, like 2H-Tetrazole-5-carboxylic acid, 2-phenyl-, are frequently used in medicinal chemistry as metabolism-resistant isosteric replacements for carboxylic acids. This is particularly important in the synthesis of analogues in drug development. The review by Herr (2002) provides a comprehensive summary of the medicinal chemistry of tetrazolic acids and highlights examples of tetrazole-containing drug substances (Herr, 2002).

Synthetic Approaches and Chemical Behavior

The synthesis and chemical behavior of 2-phenyl-tetrazoles, including those derived from 2-phenyl-tetrazole-5-carboxylic acid, have been studied to understand their potential in chemistry. The NMR and mass spectrometric behavior of these compounds provide insights into their structural and chemical properties (Lippmann, Könnecke, & Beyer, 1975).

properties

IUPAC Name

2-phenyltetrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O2/c13-8(14)7-9-11-12(10-7)6-4-2-1-3-5-6/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFIIOEOZTVRRDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=C(N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70203268
Record name 2H-Tetrazole-5-carboxylic acid, 2-phenyl-
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Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-Tetrazole-5-carboxylic acid, 2-phenyl-

CAS RN

54798-92-4
Record name 2-Phenyl-2H-tetrazole-5-carboxylic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Tetrazole-5-carboxylic acid, 2-phenyl-
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Record name 2H-Tetrazole-5-carboxylic acid, 2-phenyl-
Source EPA DSSTox
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Record name 2-phenyl-2H-1,2,3,4-tetrazole-5-carboxylic acid
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Synthesis routes and methods I

Procedure details

To a solution of ethyl 2-phenyl-2H-tetrazole-5-carboxylate (0.84 g, 3.9 mmol, 1 eq) in 7.6 mL of EtOH/H2O (1.5:1) was added NaOH (0.31 g, 7.8 mmol, 2 eq). The reaction mixture was heated at 60° C. for 30 min and was then quenched with 0.65 mL of conc. HCl. The contents were filtered and washed with MeOH and the filtrate was dried with Na2SO4 and concentrated in vacuo. Purification by silica gel flash chromatography (100% EtoAc) afforded 2-phenyl-2H-tetrazole-5-carboxylic acid (0.41 g, 2.2 mmol, 55%).
Quantity
0.84 g
Type
reactant
Reaction Step One
Name
Quantity
0.31 g
Type
reactant
Reaction Step One
Name
EtOH H2O
Quantity
7.6 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To 0.8 mL ethyl glyoxylate in toluene (50%) was added 130 mL ethanol solution of sulfonyl hydrazide (0.69 g, 4.0 mmol). The resulting mixture was stirred for 1 hr at room temperature in an open flask before 130 mL of chilled distilled water was added. A white precipitate (sulfonylhydrazone) was generated, which was collected by filtration. The filtrate was subsequently dissolved in 50 ml pyridine to derive solution A. Separately, to a 10 mmol solution of aniline in a 1:1 mixture of ethanol and water (20 mL cooled to −5° C.) was added 3.0 mL of concentrated HCl. To the resulting acidic aniline solution, 4 mL solution of sodium nitrate (0.690 g, 10 mmol) was added drop-wise generating the phenyl-diazonium salt solution (solution B). Both solutions were cooled to −5° C. and solution B was added drop-wise to solution A over a period of 30 minutes. Following addition, the reaction mixture was allowed to warm up to room temperature over 45 min and subsequently extracted with ethyl acetate three times. The organic layer was subsequently washed with a 0.1 N HCl solution, dried over sodium sulfate, and concentrated. The crude mixture was purified via a silica gel chromatography using a stepwise gradient of ethyl acetate/hexane to afford ethyl 2-phenyl-2H-tetrazole-5-carboxylate as a pink-purple powder. Following purification, sodium hydroxide (7.5 mmol; 0.6 g dissolved in 2 mL of water) was added to a 50 mL solution of ethyl 2-phenyl-2H-tetrazole-5-carboxylate in ethanol. The reaction mixture was refluxed overnight and allowed to cool to −5° C. The mixture was acidified with 1.2 mL of dilute HCl solution. The resulting solution was extracted five times with ethyl acetate to yield the titled compound (0.37 g, 49%): 1H NMR (500 MHz, CDCl3) δ 8.24 (d, J=7.5 Hz, 2H) 7.60 (m, 3H); 13C NMR (75.4 MHz, CDCl3) δ 158.6, 158.3, 135.9, 130.7, 130.2, 120.3; HRMS (EI) calcd for C8H6N2O2 162.0424 [M−N2]+, found 162.0423.
Quantity
2 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
1.2 mL
Type
reactant
Reaction Step Three
Yield
49%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2H-Tetrazole-5-carboxylic acid, 2-phenyl-
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Reactant of Route 6
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